molecular formula C18H13BrN2O2 B1266448 2'-(3-Bromobenzoyl)-2-naphthohydrazide CAS No. 84282-41-7

2'-(3-Bromobenzoyl)-2-naphthohydrazide

Cat. No. B1266448
CAS RN: 84282-41-7
M. Wt: 369.2 g/mol
InChI Key: SREIGOZTASQVSC-UHFFFAOYSA-N
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Description

The compound “2’-(3-Bromobenzoyl)-2-naphthohydrazide” appears to be a complex organic molecule. It likely contains a naphthohydrazide group attached to a 3-bromobenzoyl moiety1. However, without specific literature or database entries on this compound, it’s challenging to provide a detailed description1.



Synthesis Analysis

While specific synthesis methods for “2’-(3-Bromobenzoyl)-2-naphthohydrazide” were not found, similar compounds have been synthesized through condensation reactions of 3-bromobenzoyl chloride with amines23.



Molecular Structure Analysis

The molecular structure of “2’-(3-Bromobenzoyl)-2-naphthohydrazide” can be predicted based on its name. It likely contains a naphthohydrazide group attached to a 3-bromobenzoyl moiety4. However, without specific experimental data or computational analysis, the exact structure cannot be confirmed.



Chemical Reactions Analysis

The chemical reactions involving “2’-(3-Bromobenzoyl)-2-naphthohydrazide” are not readily available. However, similar compounds, such as 3-bromobenzoyl chloride, are known to participate in various reactions, including condensation reactions with amines5.



Physical And Chemical Properties Analysis

The physical and chemical properties of “2’-(3-Bromobenzoyl)-2-naphthohydrazide” are not readily available. However, similar compounds, such as 2-(3-bromobenzoyl)-N-phenylhydrazinecarbothioamide, have been characterized7.


Scientific Research Applications

Synthesis and Characterization

  • 2'-(3-Bromobenzoyl)-2-naphthohydrazide derivatives have been synthesized and characterized, showing potential in anticancer applications. A study by Salahuddin et al. (2014) detailed the synthesis of similar compounds and their evaluation in vitro for anticancer activity, particularly against breast cancer cell lines (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).

Antihypertensive Properties

  • Research by Abdel-Wahab et al. (2008) explored the synthesis of thiosemicarbazides and triazoles, demonstrating their efficacy as antihypertensive α-blocking agents. This indicates the potential of 2'-(3-Bromobenzoyl)-2-naphthohydrazide derivatives in cardiovascular applications (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).

Cleavage of Ethers

  • A study by Boovanahalli et al. (2004) used ionic liquid halide nucleophilicity to cleave ethers, suggesting applications of 2'-(3-Bromobenzoyl)-2-naphthohydrazide derivatives in organic synthesis and green chemistry (Boovanahalli, Kim, & Chi, 2004).

Catalysis in Organic Reactions

  • Monfared et al. (2010) reported on mono oxovanadium(V) complexes with 3-hydroxy-2-naphthohydrazide, indicating potential catalytic applications in oxidation reactions, especially for olefins. These findings suggest broader applications in catalysis and organic transformations (Monfared, Bikas, & Mayer, 2010).

Sensor Development

  • Anand et al. (2018) developed an optical chemosensor using a hydrazide-naphthalic anhydride conjugate, indicating that derivatives of 2'-(3-Bromobenzoyl)-2-naphthohydrazide could be used in sensor technology, particularly for detecting aluminum ions in live cell imaging (Anand, Kumar, & Sahoo, 2018).

Antimicrobial Applications

  • The synthesis and evaluation of 3-hydroxy-2-naphthoic acid hydrazide derivatives by Khalil et al. (2016) suggest that 2'-(3-Bromobenzoyl)-2-naphthohydrazide and its derivatives might have applications in creating antimicrobial agents for polyester fabric dyeing (Khalil, Berghot, & Gouda, 2016).

Safety And Hazards

The safety and hazards associated with “2’-(3-Bromobenzoyl)-2-naphthohydrazide” are not known. However, similar compounds, such as 3-bromobenzoyl chloride, are known to be hazardous and corrosive8.


Future Directions

The future directions for research on “2’-(3-Bromobenzoyl)-2-naphthohydrazide” are not clear due to the lack of specific information on this compound. However, similar compounds have been studied for their potential applications in medicinal chemistry6.


Please note that this information is based on the closest available compounds and may not accurately represent “2’-(3-Bromobenzoyl)-2-naphthohydrazide”. For accurate information, specific studies on “2’-(3-Bromobenzoyl)-2-naphthohydrazide” would be required.


properties

IUPAC Name

N'-(3-bromobenzoyl)naphthalene-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN2O2/c19-16-7-3-6-14(11-16)17(22)20-21-18(23)15-9-8-12-4-1-2-5-13(12)10-15/h1-11H,(H,20,22)(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SREIGOZTASQVSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)NNC(=O)C3=CC(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70233242
Record name 2'-(3-Bromobenzoyl)-2-naphthohydrazide
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Molecular Weight

369.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-(3-Bromobenzoyl)-2-naphthohydrazide

CAS RN

84282-41-7
Record name 2-Naphthalenecarboxylic acid, 2-(3-bromobenzoyl)hydrazide
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Record name 2'-(3-Bromobenzoyl)-2-naphthohydrazide
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Record name 2'-(3-Bromobenzoyl)-2-naphthohydrazide
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Record name 2'-(3-bromobenzoyl)-2-naphthohydrazide
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